1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one
Description
1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one is a bicyclic or tricyclic ketone characterized by a rigid fused-ring system. The compound’s molecular formula is reported as C₉H₁₄O, with a molecular weight of 151.16 g/mol .
Properties
IUPAC Name |
1-(3-tricyclo[2.2.1.02,6]heptanyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-4(10)8-5-2-6-7(3-5)9(6)8/h5-9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUPJZPLNFIJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2CC3C1C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268645 | |
| Record name | Ethanone, 1-tricyclo[2.2.1.02,6]hept-3-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34132-00-8 | |
| Record name | Ethanone, 1-tricyclo[2.2.1.02,6]hept-3-yl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34132-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-tricyclo[2.2.1.02,6]hept-3-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor for bioactive molecules and can be used in the study of biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one exerts its effects depends on its derivatives and the specific biological or chemical context. The ketone group can interact with various molecular targets, and the tricyclic structure may influence the binding affinity and specificity. The exact pathways involved would depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one and related compounds:
Key Observations :
Nitrogen-containing analogs (e.g., 1-{3,6-diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one) exhibit higher polarity, improving aqueous solubility .
Functional Group Impact :
- The acetyl group in 1-(benzofuran-2-yl)ethan-1-one derivatives enables π-π stacking with biological targets, correlating with antimicrobial efficacy .
- Ethyl-substituted tricyclo compounds (e.g., 1-ethyltricyclo[2.2.1.0²,⁶]heptan-3-one) may exhibit greater lipophilicity, influencing membrane permeability .
Biological Activity: While 1-{tricyclo[...]}ethan-1-one lacks direct bioactivity data, its diazabicyclo analog shows promise in targeting neurological receptors due to nitrogen-mediated interactions . Benzofuran-based ethanones demonstrate broad-spectrum antimicrobial activity, highlighting the role of heteroaromatic systems in drug design .
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